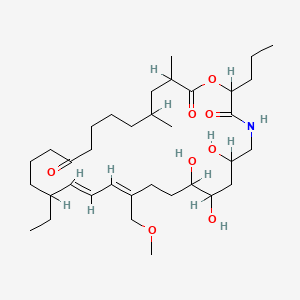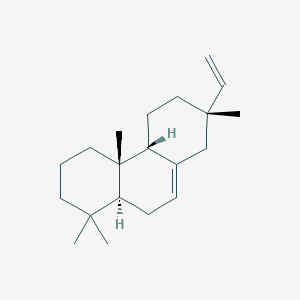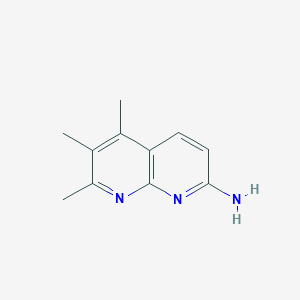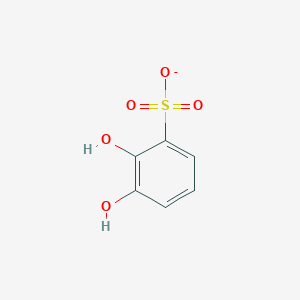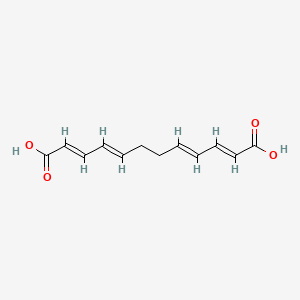![molecular formula C14H20N6O B1242958 [(1S,4R)-4-[2-amino-6-(isopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol](/img/structure/B1242958.png)
[(1S,4R)-4-[2-amino-6-(isopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-de(cyclopropylamino)-6-(isopropylamino)abacavir is a 2,6-diaminopurine that is an analogue of abacavir in which the cyclopropylamino group at position 6 of the purine moiety is replaced by a 3-isopropoxyazetidin-1-yl group. Unlike several other synthesised abacavir analogues, it is completely deficient in T-cell reactivity with abacavir-responsive clones. It derives from an abacavir.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Efficient Synthesis for HIV Treatment : The compound has been synthesized efficiently for use in HIV treatment, with a focus on overcoming problematic steps in earlier synthesis routes (Daluge, Martin, Sickles, & Livingston, 2000).
Structural Analysis : A study on the structural aspects of the compound revealed its hydrogen-bonded ribbon structure, which is significant for understanding its interactions and potential applications in medicinal chemistry (Pham, 2009).
Chemical Properties and Derivatives
Development of Analogues : Research has focused on creating analogues of this compound, exploring different substitutions and configurations for potential antiviral applications (Hřebabecký, Masojídková, & Holý, 2005).
Isomer Synthesis for Pharmaceutical Use : Synthesis of specific isomers of this compound has been explored for their relevance in pharmaceutical manufacturing, particularly in the context of Abacavir Sulphate production (Gangrade, Nema, & Singhvi, 2014).
Application in Antiviral Research
Potential Antiviral Agents : Studies have been conducted to synthesize ethanol analogues of the compound for their potential use as antiviral agents, highlighting its significance in medicinal chemistry (Akella & Vince, 1996).
Investigation of Novel Ligands : Research into novel β-amino alcohols based on similar structures has been undertaken to develop new ligands for catalytic reactions, indicating the broad applicability of this compound in synthetic chemistry (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
Miscellaneous Applications
Synthesis for Heterocyclic Chemistry : The compound has been synthesized for various applications in heterocyclic chemistry, demonstrating its versatility across different chemical domains (Iusupov, Lyssenko, Altieri, & Kurkin, 2022).
Use in Photoreactions with Alcohols : A study described a photoreaction where alcohols add to purine, indicating the potential for photochemical applications of this compound (Connolly & Linschitz, 1968).
Propiedades
Fórmula molecular |
C14H20N6O |
|---|---|
Peso molecular |
288.35 g/mol |
Nombre IUPAC |
[(1S,4R)-4-[2-amino-6-(propan-2-ylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C14H20N6O/c1-8(2)17-12-11-13(19-14(15)18-12)20(7-16-11)10-4-3-9(5-10)6-21/h3-4,7-10,21H,5-6H2,1-2H3,(H3,15,17,18,19)/t9-,10+/m1/s1 |
Clave InChI |
SXFIIZFCBYLDQT-ZJUUUORDSA-N |
SMILES isomérico |
CC(C)NC1=C2C(=NC(=N1)N)N(C=N2)[C@@H]3C[C@@H](C=C3)CO |
SMILES canónico |
CC(C)NC1=C2C(=NC(=N1)N)N(C=N2)C3CC(C=C3)CO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,3aR,4R,4aS,8aR,9aS)-3-Methyl-4-[(E)-2-((2S,6S)-6-methyl-piperidin-2-yl)-vinyl]-decahydro-naphtho[2,3-c]furan-1-one](/img/structure/B1242875.png)
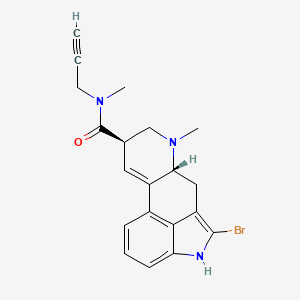

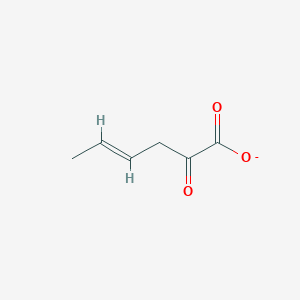
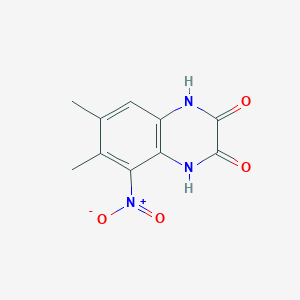
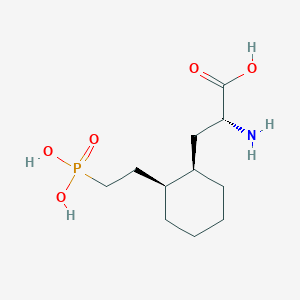
![(2Z)-2-[2-[(1R,2S,8aS)-5,5,8a-trimethylspiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]-1-yl]ethylidene]butanedial](/img/structure/B1242891.png)
![2-[(3S)-3-[[(2S)-2-[[2-[8-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-4-oxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decan-3-yl]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B1242892.png)
